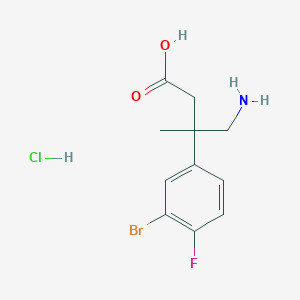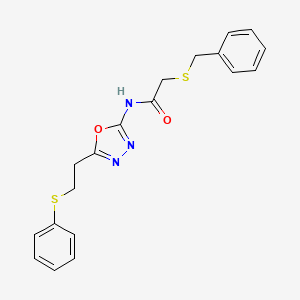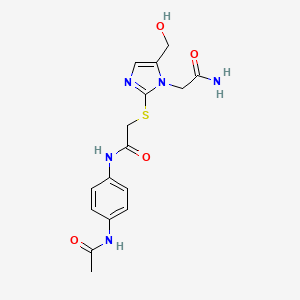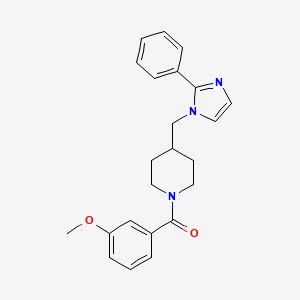
Tetrahydrofuran-3-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxime ester, which are known to be flexible building blocks in heterocycle formation . Oxime esters have gained attention due to their roles as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Synthesis Analysis
Oxime esters, including this compound, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported, where aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates . This methodology could be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C5H9NO2 . The molecular weight of this compound is 115.13046 .Chemical Reactions Analysis
Oxime esters, including this compound, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis
This compound has a molecular weight of 115.131, a density of 1.2±0.1 g/cm3, and a boiling point of 229.7±29.0 °C at 760 mmHg .科学的研究の応用
Reactions with Electrophilic Alkenes/Alkynes A study by Malamidou-Xenikaki et al. (1997) investigated the reactions of oximes similar to Tetrahydrofuran-3-carbaldehyde oxime with electrophilic alkenes/alkynes. The research revealed that these oximes can act as Michael donors, leading to the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process. This indicates the potential of this compound in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Malamidou-Xenikaki et al., 1997).
Carbohydrate-Derived Oxime Ethers In 2001, Brunner et al. described a novel method for linking carbohydrates to phosphorus- or nitrogen-containing aldehydes via oxime ethers, resulting in new C=N ligands stable towards hydrolysis. This finding suggests that this compound could be utilized in creating similar stable ligands for various applications, including as potential catalysts or in material science (Brunner et al., 2001).
Supramolecular Chemistry and Magnetic Properties A 2014 study by Giannopoulos et al. used a derivative of this compound in the synthesis of a {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, indicating the potential of this compound derivatives in the field of supramolecular chemistry and magnetic materials (Giannopoulos et al., 2014).
Corrosion Inhibition Arrousse et al. (2022) studied thiophene derivatives, including oximes, as corrosion inhibitors for aluminum alloys in an acidic medium. Their findings indicate that derivatives of this compound could potentially be effective as corrosion inhibitors, a valuable property in industrial applications (Arrousse et al., 2022).
Lewis Acid-Catalyzed Rearrangements Ghosh and Belcher (2020) investigated Lewis acid-catalyzed rearrangements of certain compounds, resulting in Tetrahydrofuran derivatives. This research suggests that this compound could be a precursor in synthesizing structurally complex molecules via Lewis acid-catalyzed processes (Ghosh & Belcher, 2020).
作用機序
Target of Action
Tetrahydrofuran-3-carbaldehyde oxime is a biochemical used in proteomics research . . Oximes, in general, are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) .
Biochemical Pathways
For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .
Result of Action
Oximes, in general, have been reported to have significant therapeutic effects, including anticancer and anti-inflammatory activities .
将来の方向性
Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They have been utilized as a versatile platform for the synthesis of various heterocycles . Given the pharmacological significance of oximes, they are expected to continue playing a significant role in medicinal chemistry .
生化学分析
Biochemical Properties
They are renowned for their roles in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules .
Cellular Effects
Oximes are known to have significant roles in various cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oximes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at room temperature .
特性
IUPAC Name |
(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDJDYHRFRZNM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


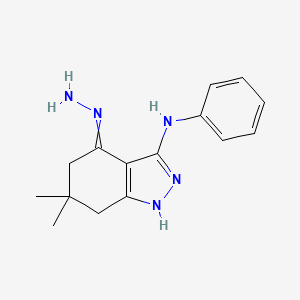
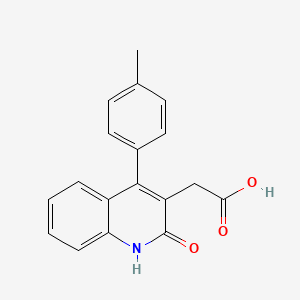
![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B2950518.png)
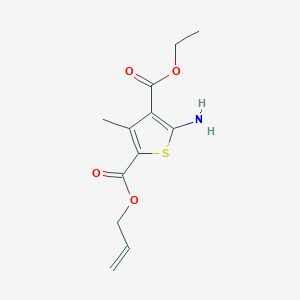

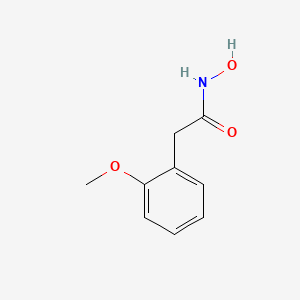
methanone](/img/structure/B2950523.png)
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
